1,1,2-Trichloroethanol

Description

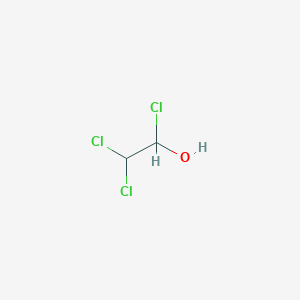

Structure

2D Structure

3D Structure

Properties

CAS No. |

13287-89-3 |

|---|---|

Molecular Formula |

C2H3Cl3O |

Molecular Weight |

149.4 g/mol |

IUPAC Name |

1,2,2-trichloroethanol |

InChI |

InChI=1S/C2H3Cl3O/c3-1(4)2(5)6/h1-2,6H |

InChI Key |

HYCHPIPDVAXCCJ-UHFFFAOYSA-N |

SMILES |

C(C(Cl)Cl)(O)Cl |

Canonical SMILES |

C(C(Cl)Cl)(O)Cl |

Synonyms |

1,1,2-trichloroethanol |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1,1,2 Trichloroethanol

Modern Synthetic Approaches to 1,1,2-Trichloroethanol

The synthesis of this compound and its derivatives has evolved to include modern techniques that offer advantages over classical methods. These contemporary approaches often provide higher yields, greater selectivity, and milder reaction conditions.

Transition Metal-Catalyzed Synthesis Pathways

Transition metal catalysis has emerged as a powerful tool for the synthesis of 1-(hetero)aryl-2,2,2-trichloroethanols. nih.govrsc.org One notable method involves the palladium-catalyzed 1,2-addition of organoboron compounds to chloral (B1216628) hydrate (B1144303). nih.govrsc.org This approach is advantageous as it can be performed in the presence of water, unlike traditional Grignard reactions which require anhydrous conditions. rsc.org

A specific example is the use of an N-heterocyclic carbene (NHC)-coordinated cyclometallated palladium complex (CYP) as a catalyst for the reaction between (hetero)arylboroxines and chloral hydrate. nih.govrsc.org The PhS-IPent-CYP catalyst, featuring a bulky and flexible NHC ligand, has demonstrated good catalytic activity, affording the desired 1-(hetero)aryl-2,2,2-trichloroethanols in yields ranging from 24% to 97%. nih.govrsc.org The proposed mechanism suggests that the arylboroxine acts not only as a source of the aryl group but also as a dehydrating agent for the chloral hydrate. rsc.org The catalytic cycle is thought to involve the formation of an arylpalladium intermediate, insertion of the aryl group into chloral, and subsequent transmetallation to yield the final product and regenerate the catalyst. nih.govrsc.org

Reactions Involving Chloral Hydrate and Organometallic Reagents

The addition of organometallic reagents to chloral or chloral hydrate is a fundamental method for synthesizing this compound derivatives. rsc.org Historically, this has involved the use of moisture-sensitive organometallic reagents like organomagnesium compounds (Grignard reagents) with dehydrated chloral. rsc.orgresearchgate.net This method requires careful handling to exclude water. rsc.org

More recent developments have focused on reactions that can tolerate water, such as the palladium-catalyzed addition of arylboronic acids or their derivatives to chloral hydrate. nih.govrsc.org This circumvents the need for dehydrated chloral and broadens the scope of applicable organometallic reagents. nih.govrsc.org

One-Step Synthesis Strategies Utilizing Complex Reagent Systems

One-step synthesis strategies offer an efficient route to complex molecules derived from this compound. For instance, a one-pot synthesis of electron-poor alkenes has been developed that utilizes this compound as a proton source. tandfonline.comresearchgate.net In this reaction, triphenylphosphine (B44618) reacts with dialkyl acetylenedicarboxylates to form a reactive intermediate. tandfonline.comresearchgate.net Protonation of this intermediate by this compound leads to the formation of a vinyltriphenylphosphonium salt. tandfonline.comresearchgate.net This salt then undergoes a Michael addition with the conjugate base, followed by an intermolecular Wittig reaction with ninhydrin (B49086) to yield the final chlorine-containing electron-poor alkene. tandfonline.comresearchgate.net

Another example is a one-pot synthesis method for this compound itself, using aluminum powder, trichloroacetaldehyde, ethanol (B145695), and ethyl acetate. guidechem.com This process is carried out in a single solvent without the need to isolate intermediates, achieving a yield of 80.4% under optimized conditions. guidechem.com

Derivatization and Functionalization Reactions of the this compound Moiety

The hydroxyl group of this compound is a key site for derivatization and functionalization, allowing for the introduction of various functional groups and the construction of more complex molecules. rsc.org

One common derivatization is the formation of 2,2,2-trichloroethyl esters from the reaction of this compound with carboxylic acids. guidechem.com These esters serve as excellent protecting groups for carboxylic acids due to the mild conditions required for both their formation and subsequent deprotection. guidechem.com Similarly, this compound can react with isocyanates to form carbamates and with sulfonyl chlorides to produce 2,2,2-trichloroethyl chlorosulfonates, which can act as intermediates for further chemical transformations. guidechem.com

The use of this compound as a solvent has also been shown to influence the outcome of certain reactions. For example, in the asymmetric C-H functionalization of tetrahydroisoquinoline derivatives, the addition of this compound as an additive can improve both the yield and the enantiomeric excess of the product. guidechem.com Furthermore, it has been identified as a superior solvent compared to others like hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) in some organometallic catalysis and C-H bond functionalization reactions. semanticscholar.orgresearchgate.net

Recent research has also explored the photoinduced O-H functionalization of unreactive alcohols, including chlorinated alcohols like this compound. d-nb.info This method allows for the formation of ethers under mild photochemical conditions. d-nb.info Additionally, methods have been developed for the in-matrix derivatization of trichloroethylene (B50587) metabolites, including this compound, in biological samples using reagents like methyl chloroformate for subsequent analysis. researchgate.netnih.gov

This compound as a Key Intermediate in Organic Synthesis

This compound and its derivatives are valuable intermediates in organic synthesis, serving as building blocks for a variety of more complex molecules. rsc.orglookchem.comcymitquimica.comthermofisher.kr

Precursors for Advanced Organic Structures

The 1-(hetero)aryl-2,2,2-trichloroethanol scaffold is particularly useful as a precursor for the synthesis of various bioactive compounds. nih.govrsc.orgresearchgate.net The carbinol moiety in these structures can be readily transformed into different α-substituted carboxylic acid derivatives, highlighting their synthetic versatility. rsc.org

For example, 1,1-bis(chlorophenyl)-2,2,2-trichloroethanol (dicofol), a pesticide, is synthesized from chloral and chlorobenzene (B131634), with this compound derivatives as key intermediates. google.comgoogle.com The synthesis involves the reaction of chloral with chlorobenzene in the presence of sulfuric acid, followed by a series of transformations including chlorination and hydrolysis. google.comgoogle.com

Furthermore, this compound can be used to introduce the 2,2,2-trichloroethoxycarbonyl (Troc) protecting group, which is valuable in peptide synthesis and other areas of organic chemistry. The compound also serves as a precursor for the synthesis of other specialty chemicals and as a reagent in various organic reactions. lookchem.comontosight.ai

Interactive Data Table: Synthesis of 1-(Hetero)aryl-2,2,2-trichloroethanols

| Entry | Arylboroxine | Product | Yield (%) |

| 1 | 2-Naphthylboroxine | 1-(2-Naphthyl)-2,2,2-trichloroethanol | 65 |

| 2 | 1-Naphthylboroxine | 1-(1-Naphthyl)-2,2,2-trichloroethanol | 65 |

| 3 | (4-(tert-Butyl)phenyl)boroxine | 1-(4-(tert-Butyl)phenyl)-2,2,2-trichloroethanol | 97 |

| 4 | (4-Biphenylyl)boroxine | 1-(4-Biphenylyl)-2,2,2-trichloroethanol | 85 |

| 5 | (4-Methoxyphenyl)boroxine | 1-(4-Methoxyphenyl)-2,2,2-trichloroethanol | 76 |

| 6 | (3-Methoxyphenyl)boroxine | 1-(3-Methoxyphenyl)-2,2,2-trichloroethanol | 66 |

| 7 | (2-Methoxyphenyl)boroxine | 1-(2-Methoxyphenyl)-2,2,2-trichloroethanol | 84 |

| 8 | (4-(Methylthio)phenyl)boroxine | 1-(4-(Methylthio)phenyl)-2,2,2-trichloroethanol | 78 |

| 9 | (4-Bromophenyl)boroxine | 1-(4-Bromophenyl)-2,2,2-trichloroethanol | 71 |

| 10 | (3-Bromophenyl)boroxine | 1-(3-Bromophenyl)-2,2,2-trichloroethanol | 74 |

| 11 | (2-Thienyl)boroxine | 1-(2-Thienyl)-2,2,2-trichloroethanol | 45 |

| 12 | (3-Thienyl)boroxine | 1-(3-Thienyl)-2,2,2-trichloroethanol | 24 |

| 13 | (5-Methyl-2-thienyl)boroxine | 1-(5-Methyl-2-thienyl)-2,2,2-trichloroethanol | 51 |

| 14 | (2-Benzofuranyl)boroxine | 1-(2-Benzofuranyl)-2,2,2-trichloroethanol | 31 |

| 15 | (2-Benzothienyl)boroxine | 1-(2-Benzothienyl)-2,2,2-trichloroethanol | 48 |

Data sourced from a study on the Pd-catalyzed 1,2-addition of arylboroxines to chloral hydrate. rsc.org Reaction conditions: chloral hydrate (1 equiv.), arylboroxine (1.0 equiv.), K₂CO₃ (3.0 equiv.), PhS-Ipent-CYP (1 mol%), and toluene (B28343) at 100 °C for 2 hours. rsc.org

Synthesis of Halogenated Alkenes and Related Compounds

The structure of this compound allows for its conversion into various halogenated alkenes through elimination reactions. Depending on the reaction conditions, either dehydration (removal of H₂O) or dehydrochlorination (removal of HCl) can be achieved, leading to different unsaturated products.

Dehydration to Trichloroethylene: In the presence of a strong acid catalyst and heat, this compound can undergo dehydration. This E1 elimination reaction involves the protonation of the hydroxyl group, which then departs as a water molecule to form a secondary carbocation. A subsequent deprotonation from the adjacent carbon atom yields the alkene. The primary product of this reaction would be 1,1,2-trichloroethylene, a significant industrial solvent. The use of heat generally favors elimination reactions over competing substitution reactions. khanacademy.org

Dehydrochlorination to Dichloroethenes: When treated with a strong base, this compound can undergo dehydrochlorination. This process follows an E2 mechanism, where a proton and a chlorine atom on an adjacent carbon are removed in a single concerted step. youtube.com Given the structure of this compound (Cl₂CH-CH₂OH), the base can abstract the acidic proton from the hydroxyl group. The resulting alkoxide can then trigger an internal elimination. Alternatively, a strong base can abstract a proton from the carbon atom, leading to the elimination of a chloride ion. This pathway can lead to the formation of isomers of dichloroethene, such as 1,1-dichloroethene or 1,2-dichloroethene. The principal use of the related compound 1,1,2-trichloroethane (B165190) is as an intermediate in the production of 1,1-dichloroethene. tpsgc-pwgsc.gc.ca

The following table summarizes the key elimination reactions of this compound for the synthesis of halogenated alkenes.

| Reaction Type | Reagent/Condition | Probable Product(s) | Mechanism |

| Dehydration | Strong Acid (e.g., H₂SO₄), Heat | 1,1,2-Trichloroethylene | E1 Elimination |

| Dehydrochlorination | Strong Base (e.g., NaOH, KOH) | 1,1-Dichloroethene, 1,2-Dichloroethene | E2 Elimination |

Formation of Complex Polyhalogenated Derivatives

Beyond simple elimination reactions, this compound can serve as a building block for more structurally complex polyhalogenated molecules through various transformations.

Intramolecular Cyclization to form Epoxides: Halohydrins, compounds containing a halogen and a hydroxyl group on adjacent carbons, are known to undergo intramolecular cyclization in the presence of a base to form epoxides. wikipedia.org this compound fits this structural motif. Treatment with a base deprotonates the hydroxyl group to form an alkoxide. This intermediate can then undergo an intramolecular Williamson ether synthesis, where the nucleophilic oxygen attacks the adjacent carbon bearing a chlorine atom, displacing it to form a three-membered epoxide ring. This reaction would yield 2-(dichloromethyl)oxirane, a reactive and synthetically useful polyhalogenated epoxide.

Condensation Reactions: The hydroxyl group of this compound can be oxidized to an aldehyde, yielding 1,2-dichloroacetaldehyde. This aldehyde, being a polyhalogenated carbonyl compound, can participate in condensation reactions. A well-known analogous reaction is the synthesis of DDT (p,p'-Dichlorodiphenyltrichloromethane) from chloral (trichloroacetaldehyde) and chlorobenzene in the presence of sulfuric acid. acs.org Similarly, the aldehyde derived from this compound could be reacted with aromatic compounds to synthesize complex polyhalogenated derivatives with larger molecular frameworks.

Research has also shown that other highly halogenated ethanes, such as 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane), can react with phenols in the presence of a base to generate complex aryl fluoroalkenyl ethers. beilstein-journals.org This demonstrates the utility of polyhalogenated C2 units as precursors for building more elaborate molecular structures, a principle applicable to derivatives of this compound.

The table below outlines potential pathways for synthesizing complex derivatives from this compound.

| Reaction Type | Reagent/Condition | Intermediate/Product | Class of Compound |

| Intramolecular Cyclization | Strong Base (e.g., NaOH) | 2-(Dichloromethyl)oxirane | Halogenated Epoxide |

| Oxidation & Condensation | 1. Oxidizing Agent2. Aromatic Compound, H₂SO₄ | 1,2-Dichloroacetaldehyde (Intermediate) | Complex Polyhalogenated Aromatic |

Environmental Chemistry and Biogeochemical Cycling of 1,1,2 Trichloroethanol

Formation of 1,1,2-Trichloroethanol from Environmental Precursors

The formation of this compound in the environment is primarily a result of the transformation of other chlorinated hydrocarbons.

Microbial Transformation of Halogenated Alkanes (e.g., 1,1,1-Trichloroethane)

Certain microorganisms are capable of transforming halogenated alkanes like 1,1,1-Trichloroethane (B11378) (TCA) into 2,2,2-trichloroethanol (B127377). This biotransformation has been observed in both methanotrophic bacteria and specific soil bacteria under aerobic conditions. ethz.chenvipath.org For instance, the methane-oxidizing bacterium Methylosinus trichosporium OB3b, when expressing soluble methane (B114726) monooxygenase, can convert TCA to 2,2,2-trichloroethanol. ethz.chenvipath.orgasm.org Similarly, ethane-utilizing Mycobacterium species isolated from soil have demonstrated the ability to carry out this transformation. ethz.chenvipath.orgnih.gov In these microbial processes, 2,2,2-trichloroethanol is often a major metabolite. nih.govnih.govasm.org

Aerobic Bioconversion from Chlorinated Ethenes (e.g., Trichloroethylene)

The aerobic bioconversion of chlorinated ethenes, such as trichloroethylene (B50587) (TCE), can also lead to the formation of 2,2,2-trichloroethanol. jst.go.jp The ethane-utilizing bacterium Mycobacterium sp. strain TA27 has been shown to produce 2,2,2-trichloroethanol as a metabolite during the degradation of TCE. jst.go.jp However, in the case of TCE degradation by this particular strain, 2,2,2-trichloroethanol is a minor product compared to its formation from TCA. jst.go.jp

Identification of Intermediate Compounds in Environmental Degradation Pathways

During the microbial degradation of compounds like 1,1,1-trichloroethane and trichloroethylene, several intermediate compounds are formed. In the aerobic degradation of TCA by Mycobacterium sp. TA27, the primary metabolite is 2,2,2-trichloroethanol, but other intermediates such as trichloroacetic acid and dichloroacetic acid are also produced in smaller quantities. ethz.chjst.go.jp Research has shown that from the degradation of 1.73 μmol of 1,1,1-trichloroethane, 1.48 μmol (85.5%) was converted to 2,2,2-trichloroethanol, while 0.22 μmol (12.7%) became trichloroacetic acid and 0.02 μmol (1.2%) became dichloroacetic acid. jst.go.jp Similarly, the degradation of 3.60 μmol of trichloroethylene by the same bacterial strain yielded 0.16 μmol (4.4%) of 2,2,2-trichloroethanol, along with other metabolites like trichloroacetic acid, chloral (B1216628), and dichloroacetic acid. jst.go.jp It has been noted that some intermediate products in these degradation pathways may be difficult to detect due to their short half-lives. researchgate.net

Biodegradation Mechanisms of this compound by Microorganisms

Microorganisms play a crucial role in breaking down this compound in the environment through various metabolic pathways.

Aerobic Biotransformation by Methanotrophic Bacterial Strains (e.g., Methylosinus trichosporium)

Methanotrophic bacteria, such as Methylosinus trichosporium OB3b, are known to aerobically biotransform chlorinated hydrocarbons. This bacterium can degrade 1,1,1-trichloroethane, with 2,2,2-trichloroethanol being identified as a chlorinated intermediate product of this process. asm.org The degradation is facilitated by the enzyme soluble methane monooxygenase, which is active under copper-limited conditions. asm.org While M. trichosporium OB3b can degrade a range of chlorinated aliphatics, the conversion of 1,1,1-trichloroethane to 2,2,2-trichloroethanol is incomplete. asm.org

Degradation Pathways in Ethane-Utilizing Microbial Species (e.g., Mycobacterium spp.)

Ethane-utilizing bacteria, particularly species of Mycobacterium, have been identified as key players in the aerobic degradation of 1,1,1-trichloroethane and its metabolites. nih.gov Strains such as TA5 and TA27, identified as Mycobacterium spp., can cometabolically degrade TCA in the presence of ethane (B1197151), producing 2,2,2-trichloroethanol as a major metabolite. nih.govnih.govasm.org Further studies with Mycobacterium sp. TA27 have shown that this strain can further transform 2,2,2-trichloroethanol. jst.go.jp The degradation pathway involves the interconversion of chloral and 2,2,2-trichloroethanol, which are ultimately converted to trichloroacetic acid and dichloroacetic acid. jst.go.jp However, these latter two compounds were not further degraded by this particular strain. jst.go.jp

Role of Specific Enzymes in Microbial this compound Catabolism (e.g., Methane Monooxygenase)

Direct enzymatic studies on the catabolism of this compound are not extensively documented in scientific literature. However, the processes can be inferred from the well-studied enzymatic degradation of its parent compound, 1,1,2-TCA, and the analogous transformation of its isomer, 1,1,1-trichloroethane.

The formation of chlorinated alcohols from chlorinated ethanes is typically an oxidative process mediated by monooxygenase or dioxygenase enzymes. For instance, the methanotroph Methylosinus trichosporium OB3b utilizes a soluble methane monooxygenase (sMMO) to aerobically transform 1,1,1-trichloroethane into its corresponding alcohol, 2,2,2-trichloroethanol. ethz.chasm.orgnih.gov This enzyme has a broad substrate range and is a key player in the cometabolic degradation of various chlorinated hydrocarbons. asm.orgnih.gov Similarly, ethane-utilizing Mycobacterium species can carry out this transformation. ethz.chnih.gov One strain, Mycobacterium sp. TA27, was found to convert a significant portion of degraded 1,1,1-trichloroethane into 2,2,2-trichloroethanol, which was then subject to further degradation. nih.govjst.go.jp

While methane monooxygenase is a primary candidate, other enzymes like the cytochrome P-450 camphor (B46023) 5-monooxygenase (cytochrome P-450cam), found in Pseudomonas putida, are also implicated. This enzyme is known to initiate the aerobic degradation of 1,1,2-TCA itself through both oxidative and reductive pathways. oup.com The oxidative pathway leads to chloroacetic acid and glyoxylic acid, while a competing reductive pathway produces vinyl chloride. oup.com It is plausible that an oxidative attack on 1,1,2-TCA by such an enzyme could form this compound as a transient intermediate.

Once formed, the subsequent catabolism of this compound would likely involve further oxidation. Studies on Mycobacterium sp. TA27 showed that its isomer, 2,2,2-trichloroethanol, is transformed into trichloroacetic acid and dichloroacetic acid. nih.govjst.go.jp This suggests that alcohol dehydrogenases and aldehyde dehydrogenases are likely involved in the sequential oxidation of the alcohol group to a carboxylic acid, which can then be further metabolized.

Environmental Fate Processes and Persistence Studies of this compound

The environmental fate and persistence of this compound are governed by the degradation of its precursor, 1,1,2-TCA. The parent compound, 1,1,2-TCA, is an environmental concern due to its persistence, with estimated half-lives ranging from 136 to 720 days in soil and groundwater. nih.gov It is found at numerous hazardous waste sites. cdc.gov

Key environmental fate processes for 1,1,2-TCA include:

Anaerobic Reductive Dehalogenation: In anoxic environments like groundwater and sediments, 1,1,2-TCA undergoes microbially-mediated reductive dehalogenation. cdc.gov This can proceed via two main pathways:

Hydrogenolysis: Stepwise replacement of a chlorine atom with a hydrogen atom. For example, Desulfitobacterium sp. strain PR converts 1,1,2-TCA predominantly to 1,2-dichloroethane (B1671644) (1,2-DCA). nih.gov

Dichloroelimination (or Dihaloelimination): The removal of two adjacent chlorine atoms to form a double bond, which transforms 1,1,2-TCA into vinyl chloride. nih.govnih.gov

Aerobic Oxidation: In the presence of oxygen, bacteria such as Pseudomonas putida can degrade 1,1,2-TCA. oup.com

Abiotic Processes: In the atmosphere, 1,1,2-TCA is degraded by reacting with photochemically-produced hydroxyl radicals, with an estimated half-life of about 49 days. cdc.gov Hydrolysis is not considered a significant fate process. cdc.gov

As a potential intermediate in these degradation pathways, this compound is expected to be transient. Its properties as a water-soluble alcohol would make it mobile in aqueous environments but also highly available for microbial attack. Its persistence is likely to be low in biologically active systems where microbes possess the necessary enzymes (e.g., alcohol dehydrogenases) for its further transformation. However, in environments where such microbial activity is absent or where the parent compound is present at high, toxic concentrations, the potential for temporary accumulation exists.

Implications for Bioremediation Strategies of Chlorinated Solvent Contamination

The transformation of chlorinated solvents like 1,1,2-TCA into intermediates such as this compound or the more hazardous vinyl chloride has significant implications for bioremediation. The primary goal of remediation is the complete detoxification of contaminants to harmless end-products like ethene and chloride ions. The accumulation of any intermediate represents incomplete treatment and a potential ongoing risk.

Effective bioremediation strategies must therefore utilize microbial communities capable of degrading not only the parent compound but also all subsequent daughter products. This often requires a consortium of different microorganisms with complementary metabolic capabilities.

Research highlights several key considerations:

Complete Dechlorination: A successful strategy for 1,1,2-TCA contamination involves linking different microbial pathways. For example, a co-culture of Desulfitobacterium sp. strain PR (which converts 1,1,2-TCA to 1,2-DCA) with Dehalococcoides mccartyi strain 11a (which can completely dechlorinate 1,2-DCA to ethene) provides a route for complete detoxification. nih.gov

Pathway Management: The specific degradation pathway is critical. Anaerobic degradation of 1,1,2-TCA can lead to the formation of vinyl chloride, a known human carcinogen. nih.gov Bioremediation approaches must ensure that vinyl chloride does not accumulate and is rapidly reduced to ethene. Bioaugmentation with cultures containing Dehalococcoides species, which are known to respire chloroethenes, is a common and effective strategy. nih.gov

Monitoring Intermediates: The potential formation of this compound and other alcohols, aldehydes, and acids from oxidative degradation means that remediation monitoring should not focus solely on the parent contaminant. A comprehensive analysis of potential daughter products is necessary to verify the efficacy of the treatment and ensure that no undesirable intermediates are accumulating.

Ultimately, understanding the complete biogeochemical cycle of 1,1,2-TCA, including the transient roles of metabolites like this compound, is crucial for developing and implementing robust bioremediation strategies that lead to the complete and safe cleanup of contaminated sites.

Data Tables

The following tables provide research data on the degradation of trichloroethanes and their metabolites.

Table 1: Aerobic Degradation Products of 1,1,1-Trichloroethane by Mycobacterium sp. TA27 This table shows the metabolic products from the degradation of 1.73 µmol of 1,1,1-Trichloroethane, serving as a model for the formation and subsequent transformation of a trichloroethanol isomer.

| Metabolite | Moles Formed (µmol) | Molar Conversion (%) |

| 2,2,2-Trichloroethanol | 1.48 | 85.5% |

| Trichloroacetic Acid | 0.22 | 12.7% |

| Dichloroacetic Acid | 0.02 | 1.2% |

Data sourced from Hashimoto et al., 2002. nih.govjst.go.jp

Table 2: Documented Microbial Degradation Pathways for 1,1,2-Trichloroethane (B165190) (1,1,2-TCA) This table summarizes the different microbial pathways, key organisms, and the resulting intermediate or end products from the degradation of 1,1,2-TCA.

| Pathway Type | Condition | Key Microorganism(s) | Primary Products | Reference(s) |

| Reductive Hydrogenolysis | Anaerobic | Desulfitobacterium sp. strain PR | 1,2-Dichloroethane (1,2-DCA), Chloroethane | nih.gov |

| Dihaloelimination | Anaerobic | Dehalogenimonas species, Mixed Consortia | Vinyl Chloride (VC) | nih.govnih.govcsic.es |

| Oxidative/Reductive | Aerobic | Pseudomonas putida PpG-786 | Chloroacetic acid, Glyoxylic acid, Vinyl Chloride | oup.com |

| Complete Detoxification | Anaerobic | Co-culture of Desulfitobacterium and Dehalococcoides | Ethene | nih.gov |

Biochemical Metabolism and Enzyme Interaction Studies of 1,1,2 Trichloroethanol

In Vitro Metabolic Investigations of 1,1,2-Trichloroethanol

In vitro models using isolated organ systems are fundamental for elucidating the metabolic pathways of xenobiotics by removing the complexities of whole-animal studies.

Studies utilizing precision-cut tissue slices, particularly from the liver, have provided direct insight into the metabolism of this compound (TCOH). Research conducted on B6C3F1 mouse liver slices confirmed that TCOH undergoes active metabolism within this isolated system. dtic.mil The investigation demonstrated that TCOH can be oxidized, leading to the formation of chloral (B1216628) hydrate (B1144303). dtic.mil This finding is significant as it establishes a reversible pathway, linking TCOH back to its immediate precursor. dtic.mil

Further studies with human liver microsomes have focused on the conjugation pathways, particularly glucuronidation. These preparations have been instrumental in characterizing the kinetics of trichloroethanol glucuronide formation and identifying interactions with other drugs, which can inhibit this metabolic route. nih.gov For instance, the presence of the drug naproxen (B1676952) was found to competitively inhibit the glucuronidation of TCOH in human liver microsomes. nih.gov

Quantitative analysis of metabolic processes provides essential data for kinetic modeling. In studies with B6C3F1 mouse liver slices, a maximal velocity (Vmax) for the removal of this compound was determined.

| Parameter | Value | Organ System | Species |

| Vmax | 20 nmol/mg protein/min | Liver Slices | Mouse (B6C3F1) |

Data sourced from a study investigating the in vitro metabolism of trichloroethanol in mouse liver slices. dtic.mil

This rate constant quantifies the maximum capacity of the liver tissue under the experimental conditions to metabolize TCOH. In separate investigations using human liver microsomes to study conjugation reactions, a kinetic constant for the inhibition of TCOH glucuronidation by naproxen was established, with an inhibition constant (Ki) of 2.329 mM. nih.gov

Enzymology of this compound Biotransformation Pathways

The metabolism of this compound is primarily governed by three major enzymatic processes: oxidation, reduction, and conjugation.

Cytochrome P450 (CYP) enzymes, particularly CYP2E1, are paramount in the initial formation of this compound from its parent compounds. For example, CYP2E1 catalyzes the oxidation of 1,1,1-trichloroethane (B11378) to form 2,2,2-trichloroethanol (B127377). cdc.govnih.govcdc.gov Similarly, trichloroethylene (B50587) is metabolized by CYP enzymes to chloral hydrate, which is then reduced to TCOH. iarc.fr

However, the direct role of CYP enzymes in the subsequent metabolism of this compound is less pronounced. The primary oxidative fate of TCOH is its conversion back to chloral hydrate, a reaction predominantly catalyzed by alcohol dehydrogenases rather than CYP enzymes. dtic.mil This chloral hydrate can then be further oxidized to trichloroacetic acid. dtic.milnih.gov Therefore, while the CYP system is critical for producing TCOH, it is not the principal catalyst for its subsequent oxidation.

Alcohol dehydrogenases (ADHs) and aldehyde reductases play a central, bidirectional role in the metabolism of this compound. The formation of TCOH is largely dependent on the reduction of chloral hydrate, a reaction catalyzed by NADPH-dependent alcohol dehydrogenase or aldehyde reductase activities. dtic.milnih.gov

Conversely, ADHs also catalyze the oxidation of TCOH back to chloral hydrate. dtic.mil Studies on liver alcohol dehydrogenase have shown that this compound acts as a competitive inhibitor of ethanol (B145695) oxidation. nih.gov While it can be a substrate for ADH, its conversion rate is very low. Research on a thermostable ADH from Bacillus stearothermophilus provided quantitative data on this interaction.

| Substrate | Relative Activity (%) | Enzyme Source |

| Ethanol | 70 ± 3 | B. stearothermophilus ADH |

| 2,2,2-Trichloroethanol | 0.6 ± 0.1 | B. stearothermophilus ADH |

| 2-Butanol (Reference) | 100 ± 40 | B. stearothermophilus ADH |

Data adapted from a study on the substrate specificity of a recombinant alcohol dehydrogenase. jmb.or.kr

These findings indicate that while TCOH binds to the active site of ADH, acting as an inhibitor, it is a very poor substrate for oxidation by this enzyme. nih.govjmb.or.kr

A primary route for the detoxification and elimination of this compound is through conjugation reactions, with glucuronidation being the most significant. In this pathway, the enzyme uridine (B1682114) diphosphate (B83284) glucuronyl transferase (UGT) catalyzes the attachment of a glucuronic acid moiety to TCOH, forming trichloroethanol glucuronide. dtic.milnih.gov This conjugate is more water-soluble and is readily excreted in the urine. www.gov.uk

The importance of this pathway is highlighted by in vivo studies showing that trichloroethanol glucuronide is the predominant form of the metabolite found in the blood following exposure to parent compounds like trichloroethylene. tandfonline.com In rats, dogs, and mice, the glucuronide conjugate can account for approximately 63% to 83% of the total trichloroethanol in circulation. tandfonline.com This conjugation reaction can be a site of drug interactions, as demonstrated by the competitive inhibition of TCOH glucuronidation by naproxen in human liver microsomes. nih.gov

Involvement of Glutathione (B108866) S-transferases in Detoxification Pathways

Glutathione S-transferases (GSTs) are a critical family of phase II metabolic enzymes that play a pivotal role in the detoxification of a wide array of xenobiotics. nih.gov These enzymes catalyze the conjugation of the tripeptide glutathione (GSH) to electrophilic compounds, rendering them more water-soluble and facilitating their excretion from the body. inchem.orgresearchgate.net In the context of chlorinated hydrocarbons, the GST pathway is a significant route of metabolism that can lead to the formation of mercapturic acid derivatives.

While direct studies on the interaction of this compound with GSTs are limited, the metabolism of the closely related compound 1,1,2-trichloroethane (B165190) provides strong evidence for the involvement of this pathway. The primary metabolites of 1,1,2-trichloroethane include S-carboxymethylcysteine and thiodiacetic acid, which are formed following conjugation with glutathione. cdc.gov This initial conjugation step is mediated by GSTs. The resulting glutathione conjugate is then further metabolized through the mercapturic acid pathway, which involves sequential cleavage of the glutamate (B1630785) and glycine (B1666218) residues, followed by N-acetylation of the remaining cysteine conjugate. researchgate.net

The metabolism of other chlorinated ethylenes, such as trichloroethylene (TCE), also heavily involves GSTs. nih.gov In humans and rodents, TCE is metabolized via both cytochrome P450 oxidation and glutathione conjugation. nih.govepa.gov The GST-mediated pathway for TCE leads to the formation of S-(1,2-dichlorovinyl)glutathione (DCVG), which can be further processed to reactive species, particularly in the kidney. researchgate.netanses.froup.com Given the structural similarities, it is highly probable that this compound is also a substrate for GSTs, leading to the formation of glutathione conjugates and their subsequent metabolites as a key detoxification route. The efficiency of this pathway can vary between species and individuals due to genetic polymorphisms in GST enzymes. nih.gov

Characterization of this compound Metabolites and End Products

The metabolism of this compound results in the formation of several key metabolites, primarily through oxidative pathways and conjugation reactions. The principal end products identified in various biological systems include trichloroacetic acid (TCA), dichloroacetic acid (DCA), and glucuronide conjugates.

Trichloroacetic Acid (TCA) and Dichloroacetic Acid (DCA): Oxidative metabolism is a major route for the biotransformation of this compound. This process is analogous to the metabolism of other chlorinated ethanols and ethylenes. For instance, trichloroethylene is metabolized to chloral hydrate, which is then oxidized to TCA or reduced to trichloroethanol. nih.gov This trichloroethanol can then be re-oxidized to TCA. nih.gov It is therefore expected that this compound is primarily oxidized to trichloroacetaldehyde, which is then rapidly converted to TCA by aldehyde dehydrogenase.

TCA is a stable metabolite that can be detected in blood and urine. nih.govnih.gov Dichloroacetic acid (DCA) has also been identified as a metabolite, although often in smaller quantities. nih.gov The formation of DCA from TCA can occur through dechlorination, though this is generally a minor pathway. nih.gov The relative amounts of TCA and DCA produced can vary significantly between species. nih.gov

Glucuronide Conjugates: Conjugation with glucuronic acid is another important detoxification pathway for this compound. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and results in the formation of trichloroethanol glucuronide (TCE-G). This process significantly increases the water solubility of the compound, facilitating its renal excretion. Trichloroethanol is found in blood, urine, and bile, primarily as its glucuronide conjugate. nih.govtandfonline.com The enterohepatic circulation of TCE-G, where the conjugate is excreted in the bile, hydrolyzed in the intestine, and the parent compound is reabsorbed, can contribute to the prolonged presence of trichloroethanol and its metabolites in the body. nih.gov

Comparative Metabolism Across Biological Species

Significant species differences have been observed in the metabolism of chlorinated hydrocarbons, which can have profound implications for their toxicity. These differences are evident in the rates of metabolism, the primary metabolic pathways utilized, and the profile of metabolites produced.

Studies on the related compound trichloroethylene have shown that mice metabolize it at a much faster rate than rats. nih.gov This results in significantly higher blood concentrations of the metabolites trichloroethanol and trichloroacetic acid in mice compared to rats. nih.gov For example, at high doses, the concentration of trichloroacetic acid in mice can be up to seven times higher than in rats. nih.gov Dogs have also been shown to produce higher peak concentrations of TCA from trichloroethylene compared to rats. nih.gov

While data specific to this compound is less abundant, studies on 1,1,2-trichloroethane have also revealed species-specific metabolic patterns. Although the percentage of an oral dose of 1,1,2-trichloroethane that is metabolized is similar in rats and mice (around 81%), the actual amount metabolized is much higher in mice due to a higher maximum tolerated dose. cdc.gov This suggests a greater metabolic capacity in mice for this compound. cdc.gov

Limited data in humans for related compounds suggest that humans may metabolize some halogenated hydrocarbons at a lower rate than rodents. cdc.gov The primary route of excretion for 1,1,2-trichloroethane and its metabolites in animals is through the urine, and it is presumed to be the same for humans. cdc.gov

The following table summarizes some of the known species differences in the metabolism of related chlorinated compounds, which provides insight into the likely comparative metabolism of this compound.

Table 1: Comparative Metabolism of Related Chlorinated Hydrocarbons Across Species

| Species | Compound | Key Metabolic Features | Primary Metabolites | Reference |

| Mouse | Trichloroethylene | Faster rate of metabolism compared to rats. | Higher concentrations of Trichloroethanol and Trichloroacetic Acid. Dichloroacetate detected. | nih.govnih.gov |

| Rat | Trichloroethylene | Slower rate of metabolism compared to mice. | Lower concentrations of Trichloroethanol and Trichloroacetic Acid. Dichloroacetate not detected in measurable concentrations. | nih.govnih.gov |

| Dog | Trichloroethylene | Higher peak concentrations of Trichloroacetic Acid compared to rats. | Trichloroethanol (as glucuronide), Trichloroacetic Acid. Dichloroacetate not detected in measurable concentrations. | nih.gov |

| Human | Trichloroethylene | Metabolism is qualitatively similar to animals, but the rate may be lower than in rats. | Trichloroethanol, Trichloroacetic Acid. | cdc.govnih.gov |

| Mouse | 1,1,2-Trichloroethane | Higher metabolic capacity than rats. | Chloroacetic acid, S-carboxymethylcysteine, Thiodiacetic acid. | cdc.gov |

| Rat | 1,1,2-Trichloroethane | Lower metabolic capacity than mice. | Chloroacetic acid, S-carboxymethylcysteine, Thiodiacetic acid. | cdc.gov |

Computational Modeling of this compound Toxicokinetics and Metabolic Flux

Physiologically Based Pharmacokinetic (PBPK) models are mathematical tools used to simulate the absorption, distribution, metabolism, and excretion (ADME) of chemicals in the body. These models are invaluable for understanding the toxicokinetics of a compound and for extrapolating data between species and exposure routes.

While a specific PBPK model for this compound is not extensively documented in the reviewed literature, models for structurally related compounds like trichloroethylene and 1,1,1-trichloroethane have been well-developed and provide a framework for understanding how such a model for this compound would be constructed. nih.govnih.govcdc.govresearchgate.net

A typical PBPK model for a chlorinated hydrocarbon would consist of several compartments representing key tissues and organs, such as the liver, fat, kidney, and rapidly and slowly perfused tissues. nih.govnih.gov The model would incorporate physiological parameters (e.g., tissue volumes, blood flow rates) and chemical-specific parameters (e.g., partition coefficients, metabolic rate constants).

For this compound, the model would need to describe:

Absorption: Entry into the body via relevant routes (e.g., inhalation, oral).

Distribution: Partitioning of the compound from the blood into various tissues, with fat tissue likely being a significant reservoir due to the lipophilic nature of the compound. cdc.gov

Metabolism: The model would include sub-models for the primary metabolic pathways, including oxidation to trichloroacetic acid and conjugation with glutathione and glucuronic acid. This would involve Michaelis-Menten kinetics to describe the saturable nature of the enzymatic reactions (e.g., Vmax and Km). cdc.govnih.gov

Excretion: Elimination of the parent compound via exhalation and the excretion of metabolites in the urine. nih.govnih.gov

PBPK models for trichloroethylene have been developed for mice and humans and include linked submodels for its major metabolites, such as chloral hydrate, trichloroacetic acid, dichloroacetic acid, and trichloroethanol and its glucuronide. nih.govnih.gov These models have been used to predict the internal dose of toxic metabolites in target tissues and to understand the impact of factors like gender and exposure level on toxicokinetics. nih.gov A PBPK model for 1,1,2-trichloroethane has also been developed and validated to predict its disposition in rats and mice. cdc.gov

The development of a robust PBPK model for this compound would be a critical step in improving risk assessments for this compound. It would allow for a more accurate prediction of target tissue dosimetry and help to explain the species-specific differences in toxicity.

Theoretical Chemistry and Computational Studies of 1,1,2 Trichloroethanol

Development of Atomistic Models and Force Field Parameters for Molecular Simulations

Atomistic models are essential for performing molecular simulations, such as molecular dynamics (MD) or Monte Carlo simulations. These models represent a molecule as a collection of atoms governed by a potential energy function, known as a force field. The accuracy of any simulation is fundamentally dependent on the quality of the force field used. ethz.ch

A force field comprises a set of mathematical equations and associated parameters that describe the energy of a molecule as a function of its atomic coordinates. These terms typically include contributions from bond stretching, angle bending, torsional (dihedral) angles, and non-bonded interactions (van der Waals and electrostatic forces).

The development of force field parameters for a novel or less-common molecule like 1,1,2-trichloroethanol is a meticulous process. ethz.ch It generally involves:

Defining Atom Types: Atoms are classified based on their element and chemical environment. For this compound, this would involve defining unique types for the carbons (CHCl₂ vs. CH₂OH), the oxygen, the hydrogens, and the chlorine atoms.

Parameter Derivation: Bond lengths, angles, and partial atomic charges are often derived from high-level quantum mechanics calculations. These calculations determine the molecule's equilibrium geometry and electron distribution.

Fitting to Experimental Data: Torsional parameters and non-bonded terms are often refined by fitting simulation results to available experimental data, such as density, enthalpy of vaporization, or spectroscopic data for the liquid state.

Validation: The finalized force field is tested by simulating various physical properties and comparing them against experimental benchmarks to ensure its reliability.

Electronic Structure Calculations and Quantum Chemical Investigations

Quantum chemical investigations use the principles of quantum mechanics to calculate the electronic structure and properties of a molecule. These ab initio or density functional theory (DFT) methods provide detailed information without reliance on empirical parameters.

For this compound, electronic structure calculations can predict a variety of fundamental properties. While extensive research articles on this specific molecule are scarce, public databases like PubChem provide computationally derived data based on these methods. nih.gov These descriptors are crucial for understanding the molecule's physicochemical profile.

Below is a table of computed properties for this compound, which are typically derived from quantum chemical or related computational models.

| Property Name | Value | Description |

|---|---|---|

| Molecular Weight | 149.40 g/mol | The sum of the atomic weights of the atoms in the molecule. |

| XLogP3-AA | 1.6 | A computed measure of the logarithm of the octanol/water partition coefficient, indicating its hydrophobicity. |

| Hydrogen Bond Donor Count | 1 | The number of hydrogen atoms bonded to electronegative atoms (in this case, the oxygen of the hydroxyl group). |

| Hydrogen Bond Acceptor Count | 1 | The number of electronegative atoms (oxygen) capable of accepting a hydrogen bond. |

| Rotatable Bond Count | 1 | The number of bonds that allow free rotation, which is the C-C bond in this molecule. |

| Topological Polar Surface Area (TPSA) | 20.2 Ų | The surface sum over all polar atoms, a descriptor important for predicting transport properties. |

| Complexity | 37.8 | A computed measure of the complexity of the molecule's structure. |

Data sourced from PubChem CID 119427. nih.gov

These calculations can also be used to determine molecular orbital energies (HOMO/LUMO), predict infrared and NMR spectra, and calculate reaction energies, providing a comprehensive theoretical characterization of the molecule.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Interactions

Molecular dynamics (MD) simulations compute the trajectory of atoms and molecules over time, offering a dynamic view of molecular behavior. A key application for a flexible molecule like this compound is the study of its conformational dynamics, primarily the rotation around the central carbon-carbon single bond.

While specific MD studies on this compound are not prominent in the literature, extensive research on the structurally similar molecule 1,1,2-trichloroethane (B165190) provides a clear blueprint for such an investigation. researchgate.netconicet.gov.ar For substituted ethanes, rotation around the C-C bond leads to different staggered conformers, typically termed gauche and anti (or trans). nih.gov

Anti-conformer: The substituent on C1 is positioned 180° away from a specific substituent on C2.

Gauche-conformer: The substituents are positioned at a 60° dihedral angle.

For 1,1,2-trichloroethane, MD simulations have been used to study the transitions between two isomeric gauche forms (gauche+ and gauche–). researchgate.netconicet.gov.ar These simulations revealed a dynamic process involving simultaneous changes in the molecule's spatial orientation and conformation. researchgate.net

For this compound, a similar conformational landscape would exist, but it would be significantly influenced by the hydroxyl group. The ability of the -OH group to form intra- and intermolecular hydrogen bonds would alter the relative energies and populations of the gauche and anti conformers compared to its ethane (B1197151) analogue. MD simulations would be the ideal tool to quantify these effects, predict the dominant conformers in different environments (gas phase, aqueous solution), and determine the energy barriers for interconversion.

Multi-Configurational Wave Function Analysis for Excited States and Reaction Mechanisms

Standard quantum chemistry methods, like Hartree-Fock and many DFT approaches, describe the electronic structure of a molecule using a single electronic configuration (a single Slater determinant). This approach works well for most molecules in their ground state but can fail for electronically excited states, bond-breaking processes, or molecules with significant electron correlation. nih.gov

Multi-configurational wave function methods, such as Complete Active Space Self-Consistent Field (CASSCF) or Multi-Reference Configuration Interaction (MR-CISD), address this by representing the electronic wave function as a combination of multiple electronic configurations. researchgate.net This provides a more accurate description of complex electronic structures.

For this compound, these advanced methods could be applied to:

Photochemistry: Investigate the molecule's behavior upon absorption of UV light, including identifying the nature of its excited states and potential photochemical reaction pathways, such as C-Cl bond cleavage.

Reaction Mechanisms: Accurately model transition states for chemical reactions where bond breaking and formation are critical, for which single-reference methods may be inadequate.

Currently, there are no published studies applying multi-configurational wave function analysis specifically to this compound. Such studies would represent a frontier in the theoretical investigation of this molecule.

Computational Approaches to Enzyme-Substrate Interactions with this compound

This compound, as a xenobiotic, is expected to be metabolized by enzymes in the body. The primary metabolic pathways for similar small halogenated compounds involve oxidation and conjugation. The key enzyme families are Cytochrome P450 (CYP) for oxidation and UDP-glucuronosyltransferases (UGTs) for conjugation of the hydroxyl group. nih.govnih.govnih.gov

Computational methods are invaluable for studying how a substrate like this compound might interact with these enzymes. journalcrd.orgmdpi.com

Molecular Docking: This technique predicts the preferred orientation of a substrate when bound to the active site of an enzyme. A docking study of this compound into the active sites of various CYP and UGT isoforms could identify which enzymes are most likely to metabolize it and reveal the key amino acid residues involved in binding. researchgate.net

Molecular Dynamics (MD) Simulations: Following docking, MD simulations of the enzyme-substrate complex can be performed. These simulations model the dynamic stability of the binding pose and can reveal conformational changes in the enzyme or substrate upon binding.

Quantum Mechanics/Molecular Mechanics (QM/MM): To study the chemical reaction of metabolism itself, QM/MM methods are employed. The substrate and the critical residues in the active site are treated with high-level quantum mechanics, while the rest of the protein and solvent are modeled using a classical force field. This approach can be used to calculate the reaction pathway and activation energy for the oxidation or glucuronidation of this compound.

While general computational models exist to predict the metabolism of xenobiotics by CYPs and UGTs, specific simulation studies detailing the binding and reaction of this compound with these enzymes have not been published. nih.goveurekaselect.com Such studies would be critical for understanding its metabolic fate and potential for toxicity or drug-drug interactions.

Emerging Research Frontiers and Interdisciplinary Applications of 1,1,2 Trichloroethanol

Novel Applications in Enzyme Mechanism Elucidation

While 1,1,2-Trichloroethanol is often viewed as a metabolite, studying its formation and degradation provides a valuable lens through which to elucidate the mechanisms of specific enzymes. The biotransformation of its parent compound, 1,1,2-trichloroethane (B165190), is catalyzed by a class of enzymes known as reductive dehalogenases, which are central to organohalide respiration. By observing the specific products formed from 1,1,2-trichloroethane, researchers can infer the catalytic strategies of these enzymes. For instance, the transformation of 1,1,2-trichloroethane to vinyl chloride is a dihaloelimination reaction, a process that sheds light on the active site configuration and electron transfer mechanisms within the responsible dehalogenase enzymes. Understanding how these enzymes handle a vicinally chlorinated substrate like 1,1,2-trichloroethane helps characterize their substrate specificity and reaction kinetics, contributing to a broader knowledge of enzymatic detoxification of halogenated hydrocarbons.

Advancements in Understanding Halogenated Compound Biotransformation Pathways

Significant progress has been made in mapping the biotransformation pathways of chlorinated ethanes, particularly under anaerobic conditions where they are prevalent contaminants. cdc.gov The parent compound, 1,1,2-trichloroethane, is a key intermediate in the biodegradation of 1,1,2,2-tetrachloroethane (B165197) and a pollutant in its own right. cdc.govusgs.gov Research has identified that its primary anaerobic fate is reductive dehalogenation, which proceeds via distinct microbial pathways. cdc.gov

Organohalide-respiring bacteria (OHRB) are crucial in this process. Specifically, members of the genus Dehalogenimonas have been identified as capable of using 1,1,2-trichloroethane as an electron acceptor for growth. asm.org These bacteria catalyze a dihaloelimination reaction, removing two adjacent chlorine atoms to form vinyl chloride. asm.org Subsequently, other specialized bacteria, such as certain strains of Dehalococcoides mccartyi or the recently identified Dehalogenimonas etheniformans, can further reduce vinyl chloride via hydrogenolysis to the non-toxic end-product ethene. microbiologyresearch.orgmicrobe.com This sequential, multi-species pathway is a cornerstone of natural attenuation and engineered bioremediation strategies for sites contaminated with chlorinated solvents. microbe.comnih.gov

| Microorganism Genus | Metabolic Process | Substrate | Key Transformation | Primary Product |

|---|---|---|---|---|

| Dehalogenimonas | Organohalide Respiration (Dihaloelimination) | 1,1,2-Trichloroethane | Removes two vicinal chlorine atoms | Vinyl Chloride |

| Dehalococcoides | Organohalide Respiration (Hydrogenolysis) | Vinyl Chloride | Replaces chlorine atom with hydrogen | Ethene |

| Dehalogenimonas (e.g., strain GP) | Organohalide Respiration (Hydrogenolysis) | Vinyl Chloride | Replaces chlorine atom with hydrogen | Ethene |

Integration of Multi-Omics Data for Comprehensive Metabolic Understanding

To move beyond simple pathway mapping, researchers are increasingly integrating multi-omics data to achieve a systems-level understanding of how microorganisms metabolize compounds like 1,1,2-trichloroethane. This approach combines genomics, transcriptomics, proteomics, and metabolomics to connect genetic potential with functional expression and metabolic output.

For the key bacteria involved, such as Dehalogenimonas, genomic sequencing has revealed a large number of reductive dehalogenase homologous (rdhA) genes, indicating a broad potential for dehalogenation. port.ac.ukacs.org Proteomics studies confirm which of these genes are expressed as functional proteins when the bacteria are grown on specific chlorinated compounds. port.ac.ukacs.org For example, shotgun proteomics can identify the specific RdhA proteins present when Dehalogenimonas is actively dechlorinating a substrate, linking a specific enzyme to a specific function. port.ac.uk

Metabolomics, which analyzes the full profile of small-molecule metabolites, provides the ultimate confirmation of metabolic activity. nih.gov By tracking the disappearance of the parent compound and the appearance of intermediates and final products (e.g., vinyl chloride, ethene), metabolomics offers a real-time view of the biotransformation process. nih.gov Integrating these datasets allows scientists to build comprehensive models that explain how an organism's genetic makeup and environmental conditions dictate the fate of a halogenated pollutant.

| Omics Field | Objective | Key Information Provided | Example Application |

|---|---|---|---|

| Genomics | Identify the genetic potential for degradation | Presence and number of rdhA genes | Sequencing the genome of Dehalogenimonas to find dehalogenase genes. researchgate.net |

| Transcriptomics | Determine which genes are actively transcribed under specific conditions | mRNA levels of rdhA genes during exposure to a pollutant | Measuring gene expression to see which dehalogenases are upregulated. |

| Proteomics | Identify the functional proteins carrying out the reaction | Detection and quantification of Reductive Dehalogenase (RdhA) proteins | Identifying the specific RdhA proteins produced by Dehalogenimonas during dechlorination. port.ac.uk |

| Metabolomics | Measure the chemical changes and pathway flux | Concentrations of parent compound, intermediates, and end products | Tracking the conversion of 1,1,2-trichloroethane to vinyl chloride and ethene over time. |

Future Directions in Synthetic Chemistry Utilizing this compound as a Versatile Synthon

In synthetic organic chemistry, a "synthon" is a conceptual unit that represents a potential starting material for building a more complex molecule. While the isomer 2,2,2-trichloroethanol (B127377) is well-established as a useful synthetic tool, particularly as a protecting group for carboxylic acids, the application of this compound as a versatile synthon is a largely unexplored frontier. nbinno.comwikipedia.org

The chemical structure of this compound, featuring a hydroxyl group adjacent to a dichlorinated carbon (a vicinal chloroalcohol), suggests significant potential for future synthetic applications. This arrangement of functional groups could allow it to serve as a precursor for various chemical transformations. Potential future research directions could include:

Synthesis of Heterocyclic Compounds: The vicinal arrangement of the hydroxyl and chlorine atoms could facilitate intramolecular cyclization reactions to form substituted epoxides or other three-membered rings, which are valuable intermediates in organic synthesis.

Formation of Chiral Building Blocks: The chiral center at the hydroxyl-bearing carbon could be exploited for the asymmetric synthesis of more complex molecules.

Nucleophilic Substitution Reactions: The chlorine atoms can act as leaving groups in reactions with various nucleophiles, enabling the introduction of new functional groups and the construction of novel molecular scaffolds.

The development of synthetic methodologies that leverage the unique reactivity of this compound could establish it as a valuable, though currently underutilized, building block in the synthetic chemist's toolkit.

Interdisciplinary Research Integrating Environmental, Biochemical, and Computational Sciences

Addressing the challenges posed by halogenated compounds like this compound and its parent molecules requires a deeply interdisciplinary approach. The integration of environmental science, biochemistry, and computational science is creating powerful new strategies for understanding and managing these pollutants.

Environmental Science provides the context, identifying contaminated sites, characterizing the geochemistry of groundwater, and monitoring the transport and fate of pollutants like 1,1,2-trichloroethane. cdc.gov

Biochemistry offers the solutions by discovering and characterizing the microorganisms and enzymes capable of degrading these pollutants. asm.org This includes isolating novel bacteria like Dehalogenimonas and understanding the metabolic logic of detoxification pathways.

Computational Science provides the predictive power to bridge the gap between laboratory findings and field applications. Reactive transport models can simulate the movement and biodegradation of contaminants in aquifers, helping to predict the effectiveness of natural attenuation. nih.gov For example, models based on advection-dispersion-reaction equations can forecast how a contaminant plume will shrink over time under the influence of microbial degradation. nih.gov Furthermore, molecular modeling can simulate enzyme-substrate interactions, helping to predict which enzymes are likely to be effective against specific pollutants and guiding efforts in metabolic engineering.

This integrated approach—from characterizing the environmental problem to discovering the biochemical machinery for a solution and using computational tools to predict outcomes—represents the future of environmental biotechnology and the comprehensive study of compounds like this compound.

Q & A

Basic: What are the standard analytical methods for detecting 1,1,2-trichloroethanol in biological samples?

Answer:

The most widely validated method for detecting this compound in biological matrices (e.g., urine, blood) is headspace gas chromatography (GC) with electron capture detection (ECD) . Key steps include:

- Hydrolysis of glucuronide conjugates using β-glucuronidase to measure total trichloroethanol .

- Optimization of experimental conditions (temperature, equilibration time) via orthogonal testing to achieve high sensitivity (LOD: 0.03 µg/mL) and precision (RSD: 4.1–10%) .

- Quantification via calibration curves (0.03–155 µg/mL, r = 0.9996) using FFAP capillary columns for separation .

This method is robust for occupational exposure monitoring but requires validation against matrix-specific interferences (e.g., chloral hydrate metabolites) .

Basic: How is this compound metabolized in mammalian systems, and what are its major metabolites?

Answer:

this compound is primarily formed via reductive metabolism of chloral hydrate or trichloroethylene (TCE), mediated by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) . Key pathways include:

- Reduction : Chloral hydrate → trichloroethanol (ADH-dependent, NADH cofactor) .

- Oxidation : Chloral hydrate → trichloroacetic acid (ALDH-dependent) .

- Conjugation : Trichloroethanol → glucuronides (excreted in urine) .

Species-specific differences exist: mice exhibit 4× higher trichloroethanol blood levels than rats post-TCE exposure, with prolonged trichloroacetic acid retention .

Advanced: What molecular mechanisms underlie this compound's modulation of GABA_A receptor activity?

Answer:

this compound potentiates GABA_A receptor currents by:

- Enhancing chloride ion influx at subsaturating GABA concentrations (0.1–2.5 µM), with EC₅₀ = 3.0 ± 1.4 mM and maximal potentiation of 576 ± 72% .

- Synergistic interaction with muscimol (GABA_A agonist), amplifying currents 6× beyond additive effects .

- No effect on receptor desensitization kinetics , unlike ethanol, which suggests distinct binding sites .

Comparative studies show trichloroethanol’s efficacy exceeds ethanol’s at equivalent concentrations (e.g., 5 mM trichloroethanol vs. 500 mM ethanol) .

Advanced: How do amino acid substitutions in NMDA receptor subunits affect this compound sensitivity?

Answer:

In GluN2A NMDA receptors, trichloroethanol sensitivity correlates with molecular volume of residues at Phe637 (M3 domain):

- Mutations at Phe637 (e.g., Trp, Tyr) reduce trichloroethanol inhibition (IC₅₀ shifts from 7.3 mM to >20 mM) .

- Linear regression analysis reveals trichloroethanol log IC₅₀ vs. amino acid volume (R² = 0.438, p < 0.05), unlike hydrophilicity or polarity .

- Divergent ethanol/trichloroethanol interactions : Ala825 mutations alter ethanol sensitivity but spare trichloroethanol effects, indicating distinct pharmacophores .

Advanced: What factors contribute to species-specific differences in toxicity profiles (e.g., rats vs. mice)?

Answer:

Key factors include:

- Metabolic capacity : Mice exhibit faster TCE → trichloroethanol conversion and higher peak blood levels (4× rats) but rapid trichloroethanol clearance .

- Tissue distribution : 1,1,2-Trichloroethane (precursor) accumulates in lipid-rich tissues (brain, liver) in mice, with partition coefficients 43–71× higher than air .

- Toxicokinetics : Rats show prolonged trichloroacetic acid retention, linked to hepatotoxicity, while mice develop formic aciduria from trichloroethanol oxidation .

Methodological Challenge: How to address contradictions in interpreting trichloroethanol as a biomarker of exposure?

Answer:

Confounding factors necessitate:

- Multi-matrix analysis : Measure free trichloroethanol in blood (short-term exposure) and glucuronides in urine (cumulative exposure) .

- Co-analysis of trichloroacetic acid to distinguish TCE exposure from chloral hydrate or 1,1,1-trichloroethane .

- Pharmacokinetic modeling to account for age-dependent metabolism (e.g., immature ALDH in infants reduces trichloroacetic acid formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.